Boc-PEG4-sulfone-PEG4-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O14S/c1-29(2,3)43-27(31)7-9-35-11-13-37-15-17-39-19-21-41-23-25-45(33,34)26-24-42-22-20-40-18-16-38-14-12-36-10-8-28(32)44-30(4,5)6/h7-26H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUPWBDVXWAANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-PEG4-sulfone-PEG4-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-PEG4-sulfone-PEG4-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the ternary complex between the target protein and an E3 ubiquitin ligase. This guide details the physicochemical characteristics of this compound, provides a representative experimental protocol for its synthesis, and illustrates its mechanism of action within the PROTAC framework through detailed diagrams.

Chemical Structure and Properties

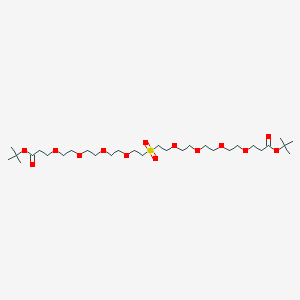

This compound is a symmetrical molecule featuring two terminal tert-butyloxycarbonyl (Boc) protected amine groups connected by two polyethylene (B3416737) glycol (PEG4) chains and a central sulfone group. The Boc groups provide a stable protecting group for the terminal amines, which can be deprotected under acidic conditions to allow for conjugation to a target protein ligand and an E3 ligase ligand. The PEG4 linkers are hydrophilic, enhancing the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The central sulfone group introduces a degree of rigidity and can influence the spatial orientation of the two ends of the linker.

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C30H58O14S | [1] |

| Molecular Weight | 674.84 g/mol | [1] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | Generic Material Property |

| Storage | Store at -20°C for long-term stability | Generic Material Property |

Role in PROTAC Drug Development

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] The linker plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]

The properties of the linker, such as its length, rigidity, and hydrophilicity, can significantly impact the efficacy of the PROTAC.[4] this compound offers several advantageous features as a PROTAC linker:

-

Tunable Length: The defined length of the PEG4 chains provides a specific spatial separation between the two ligands.

-

Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC, which can improve its cell permeability and overall pharmacokinetic profile.

-

Bifunctionality with Protection: The terminal Boc-protected amines allow for a controlled, stepwise synthesis of the final PROTAC molecule. The Boc groups can be selectively removed to couple the linker to the respective ligands.

-

Structural Influence of the Sulfone Group: The sulfone moiety introduces a different chemical character compared to a simple alkyl or ether linkage, potentially influencing the conformational flexibility of the linker and the stability of the ternary complex.

Experimental Protocols

The following is a representative, multi-step experimental protocol for the synthesis of this compound. This protocol is based on general principles of organic synthesis for similar PEGylated and sulfone-containing molecules.

Overall Synthesis Strategy

The synthesis can be envisioned as a convergent process, starting from a Boc-protected amino-PEG4-alcohol, which is first converted to a leaving group (e.g., a tosylate or mesylate). Two equivalents of this intermediate are then reacted with a sulfide (B99878) source, followed by oxidation to the sulfone.

Step 1: Tosylation of Boc-NH-PEG4-OH

-

Dissolution: Dissolve Boc-NH-PEG4-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (B128534) (Et3N, 1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-NH-PEG4-OTs.

Step 2: Synthesis of the Thioether Intermediate

-

Preparation of Sulfide Reagent: In a separate flask, dissolve sodium sulfide (Na2S, 0.5 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Nucleophilic Substitution: Add the Boc-NH-PEG4-OTs (2.0 equivalents) dissolved in DMF to the sodium sulfide solution.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford the bis(Boc-PEG4) thioether.

Step 3: Oxidation to the Sulfone

-

Dissolution: Dissolve the bis(Boc-PEG4) thioether (1.0 equivalent) in a suitable solvent such as a mixture of DCM and methanol.

-

Addition of Oxidizing Agent: Cool the solution to 0 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the final product, This compound .

Diagrams and Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule, utilizing a linker such as this compound (after deprotection and conjugation), facilitates the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the general workflow from the synthesis of a PROTAC using a linker like this compound to its biological evaluation.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its well-defined structure, incorporating hydrophilic PEG chains and a central sulfone moiety, along with terminal Boc-protected amines, provides medicinal chemists with a powerful tool to modulate the properties and efficacy of PROTAC-based degraders. Understanding the chemical properties, synthesis, and role of this linker is essential for the rational design and development of novel therapeutics in the rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-PEG4-sulfone-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-PEG4-sulfone-PEG4-Boc, a bifunctional crosslinker valuable in the fields of proteomics, drug delivery, and bioconjugation. This document outlines a feasible synthetic route, detailed experimental protocols, purification strategies, and expected analytical characterization.

Introduction

This compound is a symmetrical molecule featuring two Boc-protected amine groups at its termini, connected by two polyethylene (B3416737) glycol (PEG) chains and a central sulfone group. The PEG spacers enhance aqueous solubility and provide flexibility, while the sulfone group offers chemical stability. The terminal Boc-protected amines can be deprotected under acidic conditions to reveal primary amines, which are then available for conjugation to various molecules such as proteins, peptides, or small molecule drugs.

Proposed Synthesis Route

The synthesis of this compound can be achieved through a one-step Michael addition reaction. This involves the reaction of two equivalents of Boc-NH-PEG4-OH with one equivalent of divinyl sulfone. The reaction is catalyzed by a base, such as 4-dimethylaminopyridine (B28879) (DMAP), and can be performed under solvent-free conditions.[1][2][3][4]

Reaction Scheme:

2 x Boc-NH-PEG4-OH + CH2=CH-SO2-CH=CH2 --(DMAP)--> Boc-NH-PEG4-O-CH2CH2-SO2-CH2CH2-O-PEG4-NH-Boc

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Boc-NH-PEG4-OH | C13H27NO6 | 293.36 | 2.2 |

| Divinyl sulfone | C4H6O2S | 118.15 | 1.0 |

| 4-Dimethylaminopyridine (DMAP) | C7H10N2 | 122.17 | 0.1 |

| This compound | C30H60N2O14S | 704.87 | Product |

Experimental Protocols

Synthesis of this compound

Materials:

-

Boc-NH-PEG4-OH (2.2 equivalents)

-

Divinyl sulfone (1.0 equivalent)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve Boc-NH-PEG4-OH (2.2 eq.) and 4-dimethylaminopyridine (0.1 eq.) in a minimal amount of dichloromethane.

-

To this solution, add divinyl sulfone (1.0 eq.) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The reaction is complete when the starting material (Boc-NH-PEG4-OH) is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless or pale yellow oil.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

Characterization Data

The following table summarizes the expected analytical data for the purified this compound.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.0-5.2 (br s, 2H, NH), 3.5-3.8 (m, 32H, PEG CH₂), 3.3-3.4 (m, 4H, CH₂-SO₂), 2.9-3.1 (m, 4H, CH₂-SO₂), 1.44 (s, 18H, Boc CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.1 (C=O), 79.2 (C(CH₃)₃), 70.0-71.0 (PEG CH₂), 68.5 (CH₂-O), 55.0 (CH₂-SO₂), 40.5 (NH-CH₂), 28.4 (Boc CH₃). |

| Mass Spectrometry (ESI+) | m/z: 705.87 [M+H]⁺, 727.85 [M+Na]⁺. |

| Purity (HPLC) | >95% |

Conclusion

This technical guide provides a detailed and practical approach for the synthesis and purification of this compound. The described one-step synthesis is efficient, and the purification protocol allows for the isolation of a high-purity product. The provided characterization data will be useful for confirming the identity and purity of the synthesized compound. This guide should serve as a valuable resource for researchers in the field of bioconjugation and drug development.

References

- 1. Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free macrocyclisation by nucleophile-mediated oxa-Michael addition polymerisation of divinyl sulfone and alcohols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of Boc-Protected PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental mechanism of action of Boc-protected Polyethylene (B3416737) Glycol (PEG) linkers, a cornerstone technology in modern bioconjugation and drug delivery. This guide will provide a comprehensive overview of the chemistry, application, and analysis of these versatile molecules, equipping researchers with the knowledge to effectively utilize them in their work.

Introduction: The Strategic Role of Boc-Protected PEG Linkers

Boc-protected PEG linkers are bifunctional molecules that play a crucial role in the precise, stepwise assembly of complex bioconjugates.[1] These linkers possess a polyethylene glycol chain, which imparts favorable properties such as increased solubility, stability, and reduced immunogenicity to the final conjugate.[2][3] One terminus of the PEG linker is functionalized for conjugation to a molecule of interest, while the other end features an amine group temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group.

The primary function of the Boc group is to prevent the amine from participating in unwanted side reactions during the initial conjugation steps.[4] Once the initial conjugation is complete, the Boc group can be selectively and efficiently removed under acidic conditions to reveal the free amine, which is then available for subsequent modification or conjugation.[2][3] This strategic protection and deprotection sequence allows for the controlled and directional synthesis of sophisticated architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[3]

The Mechanism of Action: Acid-Catalyzed Deprotection

The core mechanism of action of Boc-protected PEG linkers revolves around the acid-catalyzed cleavage of the Boc protecting group. This reaction is a cornerstone of modern synthetic chemistry, valued for its high efficiency and mild conditions.[4]

The deprotection process proceeds via the following steps:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[4]

-

Formation of a Carbamic Acid and a Tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a carbamic acid and a stable tert-butyl cation.[4]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4]

-

Formation of the Free Amine: The decomposition of the carbamic acid yields the deprotected primary amine. Under the acidic reaction conditions, this amine is typically protonated, forming an ammonium (B1175870) salt.[4]

This mechanism is highly efficient, often proceeding to completion within a short timeframe at room temperature.[5]

Quantitative Data: Reaction Conditions and Analytical Monitoring

The efficiency of Boc deprotection can be influenced by several factors, including the choice of acid, its concentration, reaction time, and temperature. The following tables summarize common conditions and analytical techniques used to monitor the reaction.

Table 1: Common Acidic Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Typical Time | Temperature |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temperature |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | Room Temperature |

| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | Various | Variable | Room Temperature to elevated |

Data compiled from multiple sources.[5][6][7]

Table 2: Analytical Techniques for Monitoring Boc Deprotection

| Technique | Principle | Observation |

| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Disappearance of the starting material spot and appearance of a more polar product spot (lower Rf value).[5] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass analysis. | Disappearance of the mass corresponding to the Boc-protected linker and appearance of the mass of the deprotected product.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm in ¹H NMR.[5][8] |

Experimental Protocols

The following sections provide detailed methodologies for the deprotection of Boc-protected PEG linkers and the subsequent characterization of the PEGylated product.

Protocol for Boc Deprotection of a PEG Linker

This protocol describes a general procedure for the removal of the Boc protecting group from a PEG linker using TFA in DCM.

Materials:

-

Boc-protected PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[5]

-

Cool the solution to 0°C in an ice bath.[5]

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

-

To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5]

-

The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

-

Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

Experimental Workflow for Characterization of PEGylated Proteins

Following the deprotection of the Boc group and subsequent conjugation to a protein, thorough characterization of the final PEGylated protein is crucial to ensure its quality and functionality.

Table 3: Techniques for the Characterization of PEGylated Proteins

| Technique | Purpose | Information Obtained |

| SDS-PAGE | To assess the increase in molecular weight and purity.[9] | A shift in the band to a higher molecular weight compared to the unmodified protein, indicating successful PEGylation. |

| HPLC (SEC, RP-HPLC) | To determine purity, homogeneity, and resolve different PEGylated species.[1][9] | Peak shifts and the appearance of new peaks corresponding to the PEGylated protein; allows for quantification of different species. |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | To determine the precise molecular weight and degree of PEGylation.[1][10] | Confirms the mass of the conjugate and the number of PEG chains attached. |

| Circular Dichroism (CD) | To assess the secondary and tertiary structure of the protein after PEGylation.[9] | Provides information on whether the protein's conformation has been altered by the conjugation process. |

| In Vitro Bioassay | To quantify the biological activity of the PEGylated protein.[9] | Determines if the biological function of the protein is retained after PEGylation. |

Conclusion

Boc-protected PEG linkers are indispensable tools in the field of bioconjugation, enabling the precise and controlled synthesis of complex biomolecules. The core of their mechanism of action lies in the robust and efficient acid-catalyzed deprotection of the Boc group, which can be achieved under mild conditions. A thorough understanding of this mechanism, coupled with appropriate experimental protocols and analytical characterization, is paramount for the successful application of these linkers in research and drug development. This guide provides a foundational understanding to aid scientists in harnessing the full potential of Boc-protected PEG linkers in their endeavors.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

An In-Depth Technical Guide to Boc-PEG4-sulfone-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-PEG4-sulfone-PEG4-Boc. It details the molecule's physicochemical properties, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides generalized experimental protocols for its application. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, medicinal chemistry, and drug discovery.

Executive Summary

This compound is a sophisticated chemical linker designed for use in the burgeoning field of targeted protein degradation. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, it offers enhanced solubility and optimized pharmacokinetic properties to the molecules it helps construct. Its defining features are the two terminal Boc-protecting groups and a central sulfone moiety. This unique architecture allows for a controlled, stepwise synthesis of complex bioconjugates, most notably PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker is a critical component of a PROTAC, influencing its efficacy and druglike properties.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for stoichiometric calculations in synthesis and for understanding the molecule's contribution to the overall characteristics of the final conjugate.

| Property | Value |

| Molecular Weight | 674.84 g/mol |

| Molecular Formula | C₃₀H₅₈O₁₄S |

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for the proper formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the necessary step for inducing protein degradation.

This compound is designed to be a versatile PROTAC linker. The terminal Boc (tert-butyloxycarbonyl) groups protect primary amines, allowing for a controlled, sequential conjugation strategy. The PEG4 (tetraethylene glycol) units impart hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The central sulfone group is a key feature that can enhance the stability of the linker and may offer alternative conjugation strategies compared to more common linker chemistries. While alkyl and PEG chains are the most common motifs in PROTAC linkers, the inclusion of a sulfone group can influence the linker's conformation and metabolic stability.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a Boc-protected heterobifunctional linker like this compound.

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of PROTACs using a Boc-protected amine linker. These may require optimization for specific substrates and reaction conditions.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to yield the free diamine linker, which is then ready for coupling to the warhead and E3 ligase ligand.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA dropwise to the solution (typically 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can often be used in the next step without further purification.

Amide Coupling for PROTAC Synthesis

This protocol outlines the coupling of a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand) to the deprotected amine linker.

Materials:

-

Deprotected PEG4-sulfone-PEG4 diamine linker (from step 4.1)

-

Carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 equivalent)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the carboxylic acid-functionalized component in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected diamine linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be worked up by dilution with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the coupled product.

This process would be repeated after deprotection of the second Boc group on the linker to attach the final component of the PROTAC.

The Role of the Sulfone Moiety

The central sulfone group in the linker is a noteworthy feature. While the primary conjugation chemistry for this linker involves the terminal amines after Boc deprotection, the sulfone group can offer several advantages:

-

Enhanced Stability: Sulfones are generally stable to a wide range of chemical conditions, which can improve the metabolic stability of the resulting PROTAC.

-

Conformational Rigidity: The sulfone group can introduce a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for the formation of the ternary complex.

-

Alternative Conjugation Chemistries: In other contexts, sulfone-containing linkers have been used for site-specific conjugation to proteins, particularly at cysteine residues. This raises the possibility of developing novel PROTAC architectures or dual-function molecules.

Conclusion

This compound is a valuable tool for the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. Its combination of hydrophilic PEG chains, selectively removable Boc protecting groups, and a stable central sulfone moiety provides researchers with a versatile linker for the rational design of novel therapeutics. The experimental protocols provided herein offer a foundation for the application of this linker in the synthesis of PROTACs and other bioconjugates. As the "linkerology" of PROTACs continues to be a critical area of research, molecules like this compound will undoubtedly play a significant role in the development of the next generation of targeted therapies.

An In-depth Technical Guide to the Solubility and Stability of Boc-PEG4-sulfone-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-PEG4-sulfone-PEG4-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular constructs. Understanding these properties is critical for its effective handling, storage, and application in drug development workflows.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring two tert-butyloxycarbonyl (Boc) protected amine groups at the termini, connected by two polyethylene (B3416737) glycol (PEG) chains of four units each, which are linked by a central sulfone group. The presence of the hydrophilic PEG chains generally enhances the aqueous solubility of molecules to which they are attached[1][2][3][4].

dot

Caption: Chemical Structure of this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural components. The PEGylated nature of the molecule suggests good solubility in a range of common laboratory solvents.

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale |

| Water | Soluble | The hydrophilic PEG4 spacers enhance aqueous solubility[1][2][4]. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A common polar aprotic solvent for organic molecules[4][5]. |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for organic linkers[4]. |

| Dichloromethane (DCM) | Soluble | A common organic solvent for Boc-protected compounds[1]. |

| Methanol | Soluble | A polar protic solvent often used for PEGylated molecules. |

| Ethanol | Soluble | A polar protic solvent compatible with PEG chains. |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent used in chromatography. |

| Diethyl Ether | Sparingly Soluble / Insoluble | Often used as a non-polar solvent to precipitate PEGylated compounds[6]. |

| Hexanes | Insoluble | A non-polar solvent, incompatible with the polar nature of the molecule. |

Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc protecting groups and the robustness of the sulfone and PEG linkages.

-

pH Stability: The Boc groups are susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily deprotect the terminal amines[6][7][8]. The molecule is expected to be stable in neutral and basic aqueous solutions. The sulfone group is generally considered to be chemically stable and resistant to hydrolysis[9].

-

Thermal Stability: While specific data is unavailable, PEG-containing molecules are generally stable at ambient and refrigerated temperatures. Thermal deprotection of Boc groups is possible but typically requires high temperatures (e.g., refluxing in certain solvents or heating to ~190°C under vacuum)[6][10]. For routine handling and storage, elevated temperatures should be avoided to maintain the integrity of the Boc protecting groups.

-

Storage Recommendations: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from moisture and light[2][11][12][13][14]. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for short to medium-term use.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility[15].

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DCM)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is added to achieve saturation, with undissolved solid remaining.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

dot

Caption: Experimental Workflow for Solubility Determination.

Experimental Protocol for Stability Assessment (HPLC-Based Assay)

This protocol outlines a method to assess the stability of this compound under various pH and temperature conditions.

Objective: To evaluate the degradation of this compound over time at different pH values and temperatures.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7.4, 9)

-

HPLC system with a UV detector

-

Incubators or water baths at controlled temperatures (e.g., 4°C, 25°C, 37°C)

-

Autosampler vials

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a known concentration.

-

Incubation Sample Preparation: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC to obtain the initial peak area of the intact molecule.

-

Incubation: Aliquot the remaining samples into sealed vials and place them in incubators at the desired temperatures.

-

Time-Point Analysis: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation condition, quench any reaction if necessary (e.g., by neutralizing acidic samples), and analyze by HPLC.

-

Data Analysis: Calculate the percentage of the remaining intact this compound at each time point relative to the T0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Potential Degradation Pathway

The most probable degradation pathway for this compound under laboratory conditions involves the acid-catalyzed deprotection of the Boc groups.

dot

Caption: Potential Degradation Pathway of this compound.

This deprotection results in the formation of the corresponding free diamine, H2N-PEG4-sulfone-PEG4-NH2, along with the release of isobutylene (B52900) and carbon dioxide[16]. The progress of this reaction can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy by observing the disappearance of the starting material and the appearance of the more polar deprotected product[6].

Analytical Characterization

A summary of analytical techniques for characterizing the purity and stability of this compound is provided below.

Table 2: Analytical Techniques for Characterization

| Technique | Application | Expected Observations |

| HPLC (RP-HPLC) | Purity assessment, stability studies | A single major peak for the intact molecule. Appearance of new, more polar peaks upon degradation (e.g., Boc deprotection)[7]. |

| LC-MS | Identity confirmation, impurity profiling, degradation product identification | Observation of the correct mass-to-charge ratio for the parent ion. Identification of masses corresponding to degradation products[6][][18]. |

| NMR (¹H NMR) | Structural confirmation, monitoring deprotection | Presence of a characteristic singlet at ~1.4 ppm for the tert-butyl protons of the Boc group, which disappears upon deprotection[6]. |

References

- 1. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]

- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 12. medkoo.com [medkoo.com]

- 13. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]

- 14. N-methyl-N-(t-Boc)-PEG4-acid, 1260431-01-3 | BroadPharm [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. blog.crownbio.com [blog.crownbio.com]

The Cornerstone of Amine Protection: A Technical Guide to Utilizing Boc Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1] Its widespread adoption stems from the ease of its introduction, its stability across a broad range of reaction conditions, and the mild acidic conditions required for its removal.[1] This guide provides a comprehensive overview of the fundamental principles of Boc protection, detailed experimental protocols, and a survey of its stability and reactivity to empower researchers in designing robust and efficient synthetic strategies.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine by converting it into a carbamate.[2] This protection strategy is governed by several key principles:

-

Introduction (Protection): The Boc group is most commonly introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) in the presence of a base.[3] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses to form the stable N-Boc protected amine, releasing tert-butanol (B103910) and carbon dioxide as byproducts.[3][4] While a base is not strictly required, it is often used to neutralize the liberated proton and drive the reaction to completion.[3]

-

Stability: A key advantage of the Boc group is its stability under a wide array of non-acidic conditions. It is generally resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Removal (Deprotection): The Boc group is readily cleaved under acidic conditions.[3] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[5][6]

-

Orthogonality: The differential stability of the Boc group allows for orthogonal protection strategies. It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (benzyloxycarbonyl) group.[3] This orthogonality is critical in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential deprotection of different functional groups is required.[7]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, reagents, solvent, and temperature. The following tables summarize available quantitative data to aid in reaction planning.

Table 1: Typical Conditions and Yields for N-Boc Protection of Primary Amines

| Amine Substrate | Reagent | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| Glycine | N-Boc-Benzotriazole | Triethylamine (B128534) (1.1-1.5) | Acetonitrile/Water | 2-4 | 90 | [8] |

| Benzylamine | N-Boc-Benzotriazole | Triethylamine (1.1-1.5) | Acetonitrile/Water | 2-4 | ~90 | [8] |

| Aniline | N-Boc-Benzotriazole | Triethylamine (1.1-1.5) | Acetonitrile/Water | 2-4 | ~85-95 | [8] |

| 2-Amino-1-(4-bromophenyl) ethyl-1-ketone | Boc₂O | Triethylamine | Not Specified | Overnight | ~100 | [9] |

Table 2: Comparison of Deprotection Conditions and Outcomes

| Boc-Protected Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time | Outcome | Reference |

| Various Peptides (4-20 residues) | 55% TFA | DCM | Room Temp | 30 min | Average 9% higher purity | [1] |

| Various Peptides (4-20 residues) | 100% TFA | None | Room Temp | 5 min | Increased omission sequences | [1] |

| N-Boc-Aniline | Water | Water | 130 | 4 h | 39% Yield | [10] |

| N-Boc-Aniline | Water | Water | 150 | 4 h | 86% Yield | [10] |

| N-Boc-L-Alanine Methyl Ester | Choline chloride/p-toluenesulfonic acid | DES | Not Specified | 10 min | >98% Yield | [11] |

| N-Boc-D-Alanine Methyl Ester | Choline chloride/p-toluenesulfonic acid | DES | Not Specified | 10 min | >98% Yield | [11] |

| N-Boc Amines | 5 equiv. TFA | Methylene Chloride | 60 (Microwave) | 30 min | Rapid Deprotection | [12] |

Table 3: Stability of Boc Group under Various Conditions

| Condition | Stability | Notes | Reference |

| Basic Hydrolysis (e.g., NaOH, NaHCO₃) | Stable | The Boc group is resistant to cleavage under basic conditions. | [3][13] |

| Nucleophiles | Stable | Generally stable to a wide range of nucleophiles. | [3][14] |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Orthogonal to protecting groups like Cbz which are removed by hydrogenolysis. | [3] |

| 0.1% TFA in ACN/H₂O | Slowly Cleaved | Approximately 10% cleavage observed after 4 hours at room temperature. | [15] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard procedure for the N-protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

-

Triethylamine (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the primary amine in a suitable solvent (DCM or THF) to a concentration of approximately 0.1-0.5 M.[7]

-

Addition of Base: Add triethylamine to the solution and stir for 5 minutes at room temperature.[7]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate portion-wise to the stirred solution.[7] An exotherm may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

-

Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

This protocol outlines a common method for the removal of the Boc group using trifluoroacetic acid.

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine in DCM.

-

Addition of TFA: Add TFA to the solution. A common concentration is 25-50% TFA in DCM (v/v).[4][16]

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes to a few hours.[17] Monitor the reaction progress by TLC or LC-MS.

-

Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Mandatory Visualizations

Conclusion

The Boc protecting group remains an invaluable tool in the arsenal (B13267) of the synthetic chemist. Its predictable reactivity, general stability, and straightforward removal make it a reliable choice for the protection of amines in a multitude of synthetic contexts. A thorough understanding of the principles outlined in this guide, coupled with careful consideration of the specific substrate and desired reaction outcome, will enable researchers to effectively leverage the Boc group to achieve their synthetic goals.

References

- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Application of Boc-anhydride [en.highfine.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

Technical Guide: Synthesis and Spectroscopic Characterization of Boc-PEG4-sulfone-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-sulfone-PEG4-Boc is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins. The linker component of a PROTAC is critical, as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its composition and length significantly influence the efficacy of the resulting PROTAC. The sulfone group within this particular linker offers increased metabolic stability, while the terminal Boc (tert-butyloxycarbonyl) protecting groups allow for controlled, sequential conjugation during PROTAC synthesis.

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic data for this compound. While specific, publicly available experimental data for this exact molecule is limited, this guide outlines a plausible synthetic route and predicted analytical data based on established chemical principles and data from analogous structures.

Spectroscopic Data (Predicted)

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These are theoretical values based on the chemical structure and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 2H | -NH- |

| ~3.65 - 3.50 | m | 28H | -O-CH₂-CH₂-O- |

| ~3.40 | t | 4H | -SO₂-CH₂- |

| ~3.30 | q | 4H | -CH₂-NH- |

| 1.44 | s | 18H | -C(CH₃)₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 156.0 | C=O (Boc) |

| 79.2 | -C(CH₃)₃ |

| ~70.5 - 69.0 | -O-CH₂-CH₂-O- |

| ~55.0 | -SO₂-CH₂- |

| ~40.0 | -CH₂-NH- |

| 28.4 | -C(CH₃)₃ |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+Na]⁺ | 681.35 |

| [M+H]⁺ | 659.37 |

| [M-Boc+H]⁺ | 559.32 |

| [M-2Boc+H]⁺ | 459.26 |

M = C₂₈H₅₆N₂O₁₂S

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the formation of the sulfone core followed by the introduction of the Boc-protected PEG arms. The following is a plausible synthetic protocol.

Synthesis of this compound

Materials:

-

1-amino-11-hydroxy-3,6,9-trioxaundecane (H₂N-PEG4-OH)

-

Thionyl chloride (SOCl₂)

-

Sodium sulfide (B99878) (Na₂S)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Chlorination of H₂N-PEG4-OH: To a solution of 1-amino-11-hydroxy-3,6,9-trioxaundecane in DCM, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chlorinated intermediate.

-

Formation of the Thioether: In a round-bottom flask, dissolve sodium sulfide in DMF. To this solution, add the chlorinated PEG intermediate dropwise. Heat the reaction mixture to 60 °C and stir for 4-6 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the thioether precursor.

-

Oxidation to the Sulfone: Dissolve the thioether in DCM and cool to 0 °C. Add m-CPBA portion-wise, monitoring the reaction by TLC. Stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the sulfone core.

-

Boc Protection: Dissolve the sulfone intermediate in DCM and add triethylamine. To this solution, add a solution of Boc₂O in DCM dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica (B1680970) gel column chromatography to afford the final product, this compound.

Visualizations

Proposed Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Role in PROTAC Assembly

Caption: Workflow for the sequential assembly of a PROTAC molecule.

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC using Boc-PEG4-sulfone-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing the Boc-PEG4-sulfone-PEG4-Boc linker, with a focus on targeting the epigenetic reader protein BRD4.

The modular nature of PROTAC synthesis allows for a convergent approach, where the warhead (targeting the POI), the E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled.[1] The this compound linker offers a balance of hydrophilicity, due to the PEG chains, and a potentially stable sulfone moiety. The Boc protecting groups on the terminal amines allow for a controlled, stepwise assembly of the final PROTAC molecule.

General Synthesis Strategy

The synthesis of a BRD4-targeting PROTAC using the this compound linker will be demonstrated using JQ1 as the BRD4-targeting warhead and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand. The general workflow involves a two-step amide coupling process:

-

First Amide Coupling: The first Boc-protected amine of the linker is deprotected and coupled to the carboxylic acid of the JQ1 derivative.

-

Second Amide Coupling: The second Boc group is removed, and the newly exposed amine is coupled to a carboxylic acid-functionalized pomalidomide derivative.

This modular approach allows for flexibility in the choice of warhead and E3 ligase ligand.

Diagrams

Signaling Pathway of PROTAC-mediated BRD4 Degradation

References

Application of Boc-PEG4-sulfone-PEG4-Boc in Targeted Protein Degradation: A Guide for Researchers

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and permeability of the resulting degrader molecule.

This document provides detailed application notes and protocols for the use of Boc-PEG4-sulfone-PEG4-Boc , a novel PEG-based linker, in the synthesis and evaluation of PROTACs. The central sulfone group in this linker is anticipated to confer enhanced metabolic stability and unique conformational properties to the PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The signaling cascade is as follows:

-

Ternary Complex Formation: The PROTAC molecule, bearing the this compound linker, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalyze the degradation of another POI molecule.

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

While specific quantitative data for PROTACs synthesized with the this compound linker are not yet available in the public domain, the following tables provide representative data for PROTACs utilizing other PEG-based linkers. This information serves as a benchmark for evaluating the performance of novel degraders. The key parameters are:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

-

Kd: The dissociation constant, indicating the binding affinity of the PROTAC to its target protein and the E3 ligase.

Table 1: Degradation Efficacy of Representative PEG-Linked PROTACs

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|---|---|---|

| PROTAC-A | BRD4 | CRBN | PEG4 | 25 | >90 | HeLa |

| PROTAC-B | BTK | VHL | PEG3 | 8 | >95 | MOLM-14 |

| PROTAC-C | AR | VHL | PEG5 | 15 | ~90 | LNCaP |

Table 2: Binding Affinities of Representative PEG-Linked PROTACs

| PROTAC ID | Kd for Target Protein (nM) | Kd for E3 Ligase (nM) |

|---|---|---|

| PROTAC-A | 150 | 1200 |

| PROTAC-B | 25 | 350 |

| PROTAC-C | 50 | 500 |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general strategy for the synthesis of a PROTAC using the this compound linker. The synthesis involves a sequential two-step amide coupling following Boc deprotection.

Step 1: Coupling of Warhead to the Linker

-

Boc Deprotection: Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM, yielding the mono-Boc-protected amine-PEG4-sulfone-PEG4-amine TFA salt. This is often used in the next step without further purification.

-

Amide Coupling: Dissolve the warhead containing a carboxylic acid moiety (1.1 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the mono-Boc-protected linker from the previous step to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Warhead-Linker-Boc intermediate.

Step 2: Coupling of E3 Ligase Ligand to the Warhead-Linker Intermediate

-

Boc Deprotection: Repeat the Boc deprotection procedure described in Step 1 with the Warhead-Linker-Boc intermediate to expose the terminal amine.

-

Amide Coupling: Follow the amide coupling procedure described in Step 1, using the deprotected Warhead-Linker intermediate and an E3 ligase ligand containing a carboxylic acid moiety (e.g., a pomalidomide (B1683931) derivative).

-

Purify the final PROTAC by preparative HPLC to yield the desired product.

PROTAC synthesis workflow.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC stock solution in DMSO.

-

Cell culture medium and supplements.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[1][2]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1][2]

-

Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.[1][2]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add the ECL substrate and capture the signal using an imaging system.[2]

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.[2]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

Materials:

-

Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.

-

Purified protein of interest (POI).

-

Ubiquitin.

-

ATP.

-

10X Ubiquitination Buffer.

-

PROTAC stock solution in DMSO.

-

SDS-PAGE gels and Western blot reagents.

-

Primary antibody against the POI.

Procedure:

-

Reaction Setup: Assemble the reactions on ice. A typical 25 µL reaction includes:

-

10X Ubiquitination Buffer

-

ATP

-

E1 Enzyme

-

E2 Enzyme

-

Ubiquitin

-

POI

-

E3 Ligase Complex

-

PROTAC (at various concentrations) or DMSO (vehicle control)

-

Nuclease-free water to the final volume

-

-

Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting, probing for the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.

Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo)

This assay assesses the cytotoxic effects of the PROTAC on cells.

Materials:

-

Cell line of interest.

-

PROTAC stock solution in DMSO.

-

96-well plates.

-

MTT solution or CellTiter-Glo® reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Procedure for MTT Assay:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a range of PROTAC concentrations for the desired time (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[3]

-

Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.[3]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Procedure for CellTiter-Glo® Assay:

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[3]

-

Lysis and Signal Generation: Mix the contents on an orbital shaker to induce cell lysis.[3]

-

Luminescence Measurement: Read the luminescent signal using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental workflow for PROTAC evaluation.

Conclusion

The this compound linker represents a promising new tool for the development of PROTACs. Its hydrophilic PEG chains are expected to improve the solubility and permeability of the resulting degraders, while the central sulfone moiety may enhance metabolic stability. The provided protocols offer a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this novel linker. By systematically applying these methods, researchers can effectively characterize the degradation efficacy, mechanism of action, and cytotoxic effects of their PROTAC candidates, thereby accelerating the discovery and development of new targeted protein degradation therapies.

References

Application Note: Conjugation of Ligands to Boc-PEG4-sulfone-PEG4-Boc

Introduction

The Boc-PEG4-sulfone-PEG4-Boc molecule is a homobifunctional crosslinker valuable in bioconjugation and drug development. Its structure features two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer containing a central sulfone group. This linker allows for the covalent attachment of ligands to biomolecules, enhancing their solubility, stability, and pharmacokinetic profiles.[1][2] The primary method for conjugation involves a two-step process: the deprotection of the Boc groups to expose the reactive primary amines, followed by the reaction of these amines with a ligand containing a compatible functional group.[3][4] The central alkyl sulfone group is generally stable and not intended for direct conjugation in this context.

The hydrophilic PEG spacer helps to improve the solubility of the resulting conjugate in aqueous media and can reduce the immunogenicity of the conjugated biomolecule.[5] The precise length of the PEG chains (PEG4) provides a defined spatial orientation between the conjugated molecules. This application note provides a detailed protocol for the conjugation of a ligand to the this compound linker.

Principle of Conjugation

The conjugation strategy relies on a two-step chemical process:

-

Boc Deprotection: The Boc protecting groups are removed from the terminal amines of the linker under acidic conditions.[6] This is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), resulting in the formation of a diamino-PEG-sulfone linker.[7]

-

Ligand Conjugation: The deprotected primary amines are then available for conjugation to a ligand that has been functionalized with an amine-reactive group. Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes.[8] The reaction between the primary amine of the linker and an NHS ester on the ligand, for example, forms a stable amide bond.[9]

Experimental Workflow

The overall experimental workflow for the conjugation of a ligand to this compound is depicted in the following diagram.

Caption: Experimental workflow for ligand conjugation.

Materials and Methods

Materials

-

This compound

-

Ligand with an amine-reactive functional group (e.g., NHS-ester)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Hydroxylamine (B1172632) (1.5 M, pH 8.5, optional for quenching)

-

Purification columns (e.g., HPLC, size-exclusion chromatography)

-

Analytical instruments (e.g., Mass Spectrometer, NMR)

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free diamine linker.

-

Preparation: Dissolve the this compound linker in dichloromethane (DCM).

-

Acid Treatment: To the solution from step 1, add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v) TFA. For acid-sensitive ligands, a milder deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be used.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to ensure complete deprotection.

-

Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

-

Purification: The resulting diamino-PEG-sulfone linker (as a TFA salt) can be used directly in the next step or purified by an appropriate method if necessary.

Protocol 2: Ligand Conjugation to the Deprotected Linker

This protocol outlines the conjugation of an amine-reactive ligand to the deprotected linker. The following is an example using an NHS-ester functionalized ligand.

-

Preparation of the Deprotected Linker: Dissolve the dried diamino-PEG-sulfone linker from Protocol 1 in 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Preparation of the Ligand: Dissolve the amine-reactive ligand (e.g., NHS-ester) in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[1]

-

Conjugation Reaction: While stirring the linker solution, slowly add the dissolved ligand. A molar ratio of 2:1 (ligand to linker) is recommended for bifunctional conjugation. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with continuous stirring. The reaction can also be performed overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add a solution of 1.5 M hydroxylamine (pH 8.5) and incubate for an additional hour at room temperature.[1]

-

Purification: Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) to remove unreacted ligand and other small molecules, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for higher purity if required.

Data Presentation